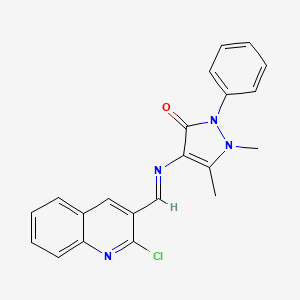

(E)-4-(((2-chloroquinolin-3-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

Description

The compound (E)-4-(((2-chloroquinolin-3-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one belongs to the 4-aminoantipyrine Schiff base family, characterized by a pyrazolone core condensed with aromatic aldehydes via an imine linkage . The 2-chloroquinoline substituent distinguishes it from other derivatives, influencing electronic properties, solubility, and intermolecular interactions .

Properties

IUPAC Name |

4-[(2-chloroquinolin-3-yl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN4O/c1-14-19(21(27)26(25(14)2)17-9-4-3-5-10-17)23-13-16-12-15-8-6-7-11-18(15)24-20(16)22/h3-13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNVANGZIIVSPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC4=CC=CC=C4N=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been known to exhibit antimalarial activity, suggesting potential targets within the Plasmodium species, the parasites responsible for malaria.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of (E)-4-(((2-chloroquinolin-3-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one. These factors could affect the compound’s solubility, stability, and interactions with its targets.

Biological Activity

(E)-4-(((2-chloroquinolin-3-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure incorporates a quinoline moiety, which is known for various biological properties, including antimalarial and anticancer activities.

The molecular formula of this compound is , with a molecular weight of 376.84 g/mol. The compound typically exhibits a purity of around 95% in research applications.

The compound is hypothesized to exhibit its biological effects through multiple mechanisms:

- Antimalarial Activity : Similar compounds have shown promise in inhibiting the growth of malaria parasites, suggesting that this derivative may also possess antimalarial properties.

- Anticancer Potential : The incorporation of the pyrazolone and quinoline structures may facilitate interactions with cancer cell signaling pathways, potentially leading to apoptosis in malignant cells .

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. Notably, the compound demonstrated significant cytotoxic effects on human breast cancer cells (MCF-7) when assessed using the MTT assay. The results indicated a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis |

| HeLa | 10.0 | Cell cycle arrest at G2/M phase |

| A549 | 15.0 | Inhibition of proliferation |

Antioxidant Activity

The antioxidant activity of this compound has also been assessed using the DPPH radical scavenging assay. The results indicated that the compound exhibited notable antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

| Concentration (mg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 50 | 71.7 |

| 100 | 75.0 |

| 200 | 78.5 |

Case Study 1: Anticancer Efficacy in Animal Models

In a series of experiments involving animal models, this compound was administered to mice bearing tumor xenografts. The treatment resulted in a significant reduction in tumor volume compared to control groups, supporting its potential as an effective therapeutic agent.

Case Study 2: Synergistic Effects with Other Anticancer Drugs

A study investigated the synergistic effects of this compound when combined with established chemotherapeutics such as doxorubicin and cisplatin. The combination therapy exhibited enhanced cytotoxicity against cancer cells, suggesting that it may improve treatment outcomes when used alongside traditional therapies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The target compound’s 2-chloroquinoline group imparts unique steric and electronic effects compared to analogs with simpler aryl substituents. Key structural analogs and their properties are summarized below:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Chlorine vs.

- Quinoline vs. Phenyl: The quinoline moiety’s aromaticity and planarity facilitate stronger π-π interactions compared to phenyl-based analogs, possibly enhancing binding to biological targets .

- Solubility: Compounds with polar groups (e.g., hydroxy, dimethylamino) exhibit higher aqueous solubility than the chloro- or iodo-substituted derivatives .

Crystallographic Insights

Crystal structures reveal how substituents influence molecular packing:

- The target compound (if crystallized) may adopt a monoclinic system similar to the dimethylamino analog (), with chlorine contributing to halogen bonding .

- Hydrogen-bonding networks in hydroxycoumarin derivatives () contrast with the target’s likely van der Waals-dominated packing due to the hydrophobic quinoline ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.